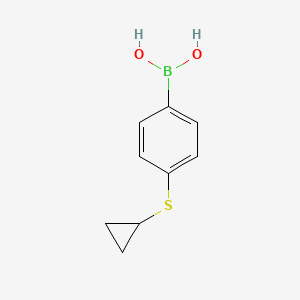

(4-(Cyclopropylthio)phenyl)boronic acid

Overview

Description

(4-(Cyclopropylthio)phenyl)boronic acid, also known as 4-CPSPBA, is a type of boronic acid that is used in a variety of different scientific research applications. It is a highly versatile compound, with a wide range of applications in the fields of organic synthesis, biochemistry, and medicinal chemistry.

Scientific Research Applications

Suzuki Coupling Reactions

(4-(Cyclopropylthio)phenyl)boronic acid: is commonly employed in palladium/carbon-catalyzed Suzuki coupling reactions. These reactions allow for the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The resulting products find applications in medicinal chemistry, materials science, and agrochemicals .

Biologically Active Molecules

Researchers have utilized this compound in the preparation of biologically and pharmacologically active molecules. By incorporating the (4-(Cyclopropylthio)phenyl)boronic acid moiety into drug candidates, scientists can enhance their binding affinity, selectivity, and overall efficacy. This application spans drug discovery, development, and optimization .

Boronic Acid-Based Sensors

Boronic acids, including (4-(Cyclopropylthio)phenyl)boronic acid, exhibit unique interactions with diols (such as sugars) and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions make them valuable for designing sensors. Researchers have developed homogeneous assays and heterogeneous detection methods based on boronic acid derivatives. These sensors find use in glucose monitoring, environmental analysis, and disease diagnostics .

Polymer Functionalization

One-pot synthesis of highly selective phenylboronic acid-functionalized polymers has been explored. These polymers, synthesized using (4-(Cyclopropylthio)phenyl)boronic acid as a functional group, display ultrahigh binding selectivity for specific analytes. For instance, they can selectively capture glucose or other diol-containing molecules. Such polymers have potential applications in biosensors, drug delivery, and separations .

Materials Science

The boron atom in (4-(Cyclopropylthio)phenyl)boronic acid imparts unique properties to materials. Researchers have incorporated boronic acid derivatives into polymers, nanoparticles, and coatings. These materials exhibit stimuli-responsive behavior, making them suitable for drug release systems, smart surfaces, and self-healing materials .

Organic Synthesis and Catalysis

Beyond Suzuki coupling reactions, (4-(Cyclopropylthio)phenyl)boronic acid serves as a versatile reagent in organic synthesis. It participates in various transformations, including C–C bond formation, cross-coupling reactions, and cyclizations. Its use as a catalyst or ligand in asymmetric synthesis is also explored .

Mechanism of Action

Target of Action

The primary target of (4-(Cyclopropylthio)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd-C bond .

Biochemical Pathways

The key biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .

Action Environment

The action of (4-(Cyclopropylthio)phenyl)boronic acid is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For instance, the compound is stored under nitrogen at a temperature of 4°C , indicating that its stability and efficacy could be affected by changes in these conditions.

properties

IUPAC Name |

(4-cyclopropylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWUGUMSANWOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopropylthio)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)

![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)